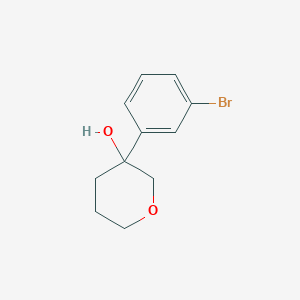

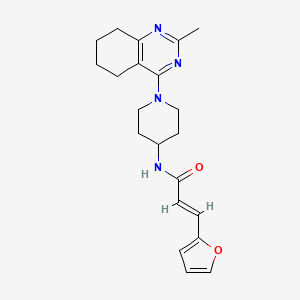

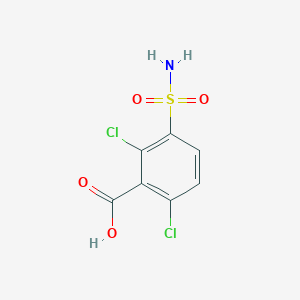

![molecular formula C19H29N3O4S B2884772 3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 638135-98-5](/img/structure/B2884772.png)

3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide” is a complex organic molecule. It contains an azepanyl group, a morpholinyl group, and a benzamide group . These groups are common in many pharmaceuticals and bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, benzamides can be synthesized from benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The azepanyl group is a seven-membered ring containing nitrogen, the morpholinyl group is a six-membered ring containing both nitrogen and oxygen, and the benzamide group contains a benzene ring attached to an amide group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, amides, like the benzamide group in this compound, can undergo reactions with LiAlH4 to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amides (like benzamide) have high boiling points and melting points, and their solubility in water depends on the size of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research has explored the synthesis and characterization of compounds with similar structural motifs, such as N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes. These compounds have been synthesized and characterized by elemental analysis, FTIR, and NMR methods, showcasing their potential application in the study of metal complexes and their antifungal properties (Zhou Weiqun et al., 2005).

Biological Activity

- The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a morpholino group similar to "3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide," have been investigated. This research highlights the compound's effective inhibition on the proliferation of cancer cell lines, indicating its potential application in anticancer studies (Jiu-Fu Lu et al., 2017).

Enzyme Inhibition

- Studies have developed aromatic sulfonamide inhibitors targeting carbonic anhydrases, a class of enzymes involved in various physiological processes. Compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory concentrations against different isoenzymes, suggesting their utility in designing enzyme inhibitors (C. Supuran et al., 2013).

Antidepressant Synthesis

- The synthesis of the antidepressant Befol through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine has been investigated, demonstrating the compound's role as a type A reversible MAO inhibitor. This research underscores the compound's significance in the development of pharmaceuticals targeting depression (N. S. Donskaya et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c23-19(20-8-11-21-12-14-26-15-13-21)17-6-5-7-18(16-17)27(24,25)22-9-3-1-2-4-10-22/h5-7,16H,1-4,8-15H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJCUWKSKJYBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

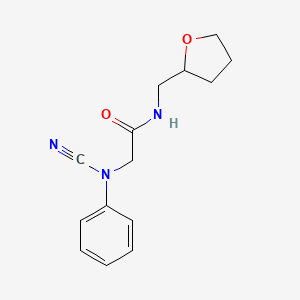

![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)

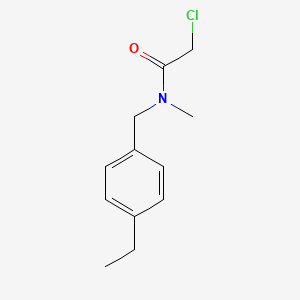

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)

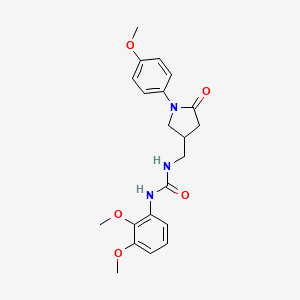

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)